N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
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Overview
Description
N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18F2N4O2S and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Thiazole derivatives, including those related to N-(2,6-difluorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, have been synthesized and characterized, providing foundational knowledge for further applications. Studies have focused on the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, highlighting the importance of spectroscopic and single crystal X-ray diffraction (SC-XRD) techniques in understanding the structure and properties of these compounds. The studies also delve into computational analyses like density functional theory (DFT) to predict nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs), indicating potential for technological applications (Haroon et al., 2019).
Biological Activities
Thiazole-5-carboxamide derivatives have been explored for their diverse biological activities. These compounds have shown promising antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. Specific studies report on the synthesis of such derivatives and their microbial screening, revealing their effectiveness against various bacterial and fungal strains. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Mhaske et al., 2011).
Optical and Electrochemical Properties
Research on thiazolothiazole fluorophores and related structures has demonstrated strong fluorescence and reversible electrochromism, suggesting applications in optoelectronic devices, electron transfer sensing, and photochemical applications. The unique electrochemical properties of these compounds make them attractive for multifunctional uses (Woodward et al., 2017).
Environmental Applications
The development of novel magnetic nanoadsorbents based on thiazole derivatives for the removal of heavy metals from industrial wastes showcases the environmental application of these compounds. Such studies provide a foundation for using thiazole derivatives in water treatment and environmental remediation, indicating their potential in addressing pollution and enhancing environmental sustainability (Zargoosh et al., 2015).
Mechanism of Action
Thiazoles
are a type of organic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2S/c1-11-6-8-13(9-7-11)25-19(28)26-20-24-12(2)17(29-20)18(27)23-10-14-15(21)4-3-5-16(14)22/h3-9H,10H2,1-2H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPVAORYADKQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.